Reduced OH Radical Reaction Rate Coefficient: THF-3,3,4,4-d4 vs. THF-h8
In direct relative rate experiments at 298 K, the reaction rate coefficient of OH radicals with THF-3,3,4,4-d4 (k₂) is (0.85 ± 0.11) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is approximately 2-fold lower than that of non-deuterated THF-h8 (k₁ = (1.73 ± 0.23) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [1]. This reduction demonstrates a significant primary kinetic isotope effect (KIE = k₁/k₂ ≈ 2.0) attributable to deuteration at the α- and β-positions, with H-abstraction from the β-position identified as a minor channel at room temperature [2].
| Evidence Dimension | OH radical reaction rate coefficient (k) at 298 K |
|---|---|
| Target Compound Data | k = (0.85 ± 0.11) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | THF-h8 (non-deuterated): k = (1.73 ± 0.23) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | Factor of 2.0 reduction (KIE = 2.0) |
| Conditions | Relative rate experiments over T = 260–360 K; 298 K data reported |
Why This Matters
This KIE value enables researchers to selectively suppress β-cleavage pathways in mechanistic studies, forcing reactions down alternative channels for unambiguous pathway elucidation.
- [1] Farkas M, Illes A, Dobe S, et al. An experimental and theoretical kinetic study of the reactions of hydroxyl radicals with tetrahydrofuran and two deuterated tetrahydrofurans. Chem Phys Lett. 2021;776:138698. View Source
- [2] Farkas M, Illes A, Dobe S, et al. (INIS Record). An experimental and theoretical kinetic study of the reactions of hydroxyl radicals with tetrahydrofuran and two deuterated tetrahydrofurans. INIS. 2021. View Source
